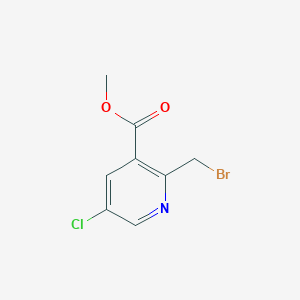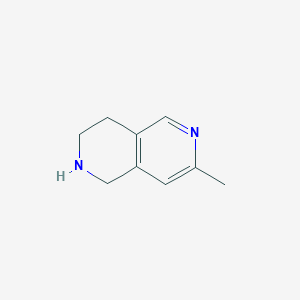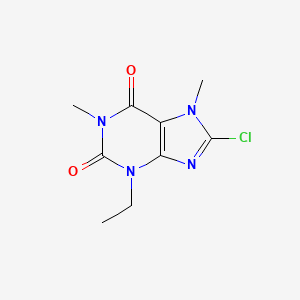
Boc-DL-Cys(Trt)-DL-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Cys(Trt)-Pro-OH, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-L-proline, is a compound used in peptide synthesis. It is a derivative of cysteine and proline, two amino acids that play crucial roles in protein structure and function. The compound is protected by tert-butoxycarbonyl (Boc) and trityl (Trt) groups, which prevent unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Trt)-Pro-OH typically involves the protection of cysteine and proline followed by coupling the protected amino acids. The process begins with the protection of the cysteine thiol group using a trityl group and the amino group using a Boc group. Proline is also protected with a Boc group. The protected cysteine and proline are then coupled using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production of Boc-Cys(Trt)-Pro-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Cys(Trt)-Pro-OH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and Trt protecting groups can be removed under acidic conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and Trt groups.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of free cysteine thiol groups.
Deprotection: Free cysteine and proline amino acids.
Wissenschaftliche Forschungsanwendungen
Boc-Cys(Trt)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of peptide-protein interactions.
Biology: In the synthesis of peptides for studying biological processes and protein functions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Boc-Cys(Trt)-Pro-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Trt groups protect the reactive amino and thiol groups during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the protecting groups are removed to reveal the functional groups necessary for the peptide’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Cys(Trt)-Pro-OH: Similar to Boc-Cys(Trt)-Pro-OH but uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-Cys(Trt)-OH: A simpler compound without the proline residue, used in peptide synthesis.
Boc-Pro-OH: Proline protected with a Boc group, used in peptide synthesis.
Uniqueness
Boc-Cys(Trt)-Pro-OH is unique due to its dual protection of cysteine and proline, allowing for selective deprotection and functionalization in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.
Eigenschaften
Molekularformel |
C32H36N2O5S |
|---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37) |
InChI-Schlüssel |
ISBXFOHTCFATDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
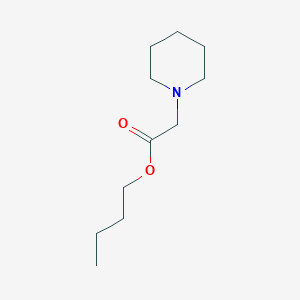
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)
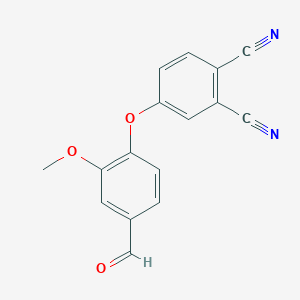

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)

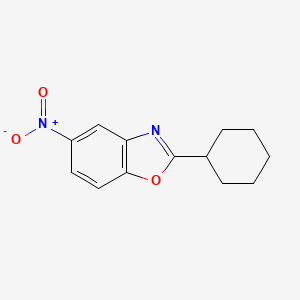
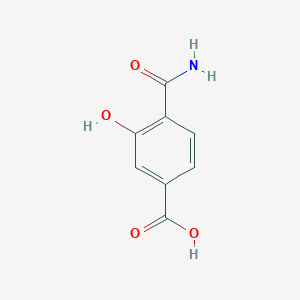
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
